(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one
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Overview
Description
(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one is a complex organic compound belonging to the indoloquinoline family This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from an indole derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and oxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The industrial production also emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, typically using hydrogen gas and a metal catalyst like palladium.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoline: Another compound with a similar fused ring system but differing in the position of the nitrogen atom.
Tetrahydroquinoline: A simpler compound with a single quinoline ring, lacking the indole moiety.
7-Methylindole: Contains the indole structure but lacks the fused quinoline ring.
Uniqueness
(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties
Properties
CAS No. |
62048-38-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(6aR,11bS)-7-methyl-6a,11b-dihydro-5H-indolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C16H14N2O/c1-18-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)17-16(19)15(14)18/h2-9,14-15H,1H3,(H,17,19)/t14-,15+/m0/s1 |
InChI Key |
MEYNSXAVJBINBB-LSDHHAIUSA-N |
Isomeric SMILES |
CN1[C@@H]2[C@@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C41 |
Canonical SMILES |
CN1C2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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